molecular formula C8H8N4O B1452633 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine CAS No. 1152506-12-1

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine

Cat. No. B1452633
CAS RN: 1152506-12-1
M. Wt: 176.18 g/mol
InChI Key: HFJIFURWSWKXBG-UHFFFAOYSA-N
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Description

The compound “5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Attached to this ring is an amine group (-NH2) and a 5-methylfuran-2-yl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. The term “5-methyl” indicates that a methyl group (-CH3) is attached to the fifth carbon of the furan ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the 1,2,4-triazine ring and the 5-methylfuran-2-yl group. The exact method would depend on the specific reactions used to form the rings and attach the various substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan ring and the triazine ring would likely contribute to the compound’s stability. The electron-donating methyl group and electron-withdrawing amine group could also influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The amine group could potentially participate in acid-base reactions, while the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could enhance its solubility in water, while the nonpolar aromatic rings and methyl group might make it soluble in organic solvents .

Scientific Research Applications

Metal-Catalyzed Reactions

The compound’s potential application in metal-catalyzed reactions is significant due to its chelating properties . It can act as a ligand in reactions such as the nickel-catalyzed dimerization of benzyl bromide. This application is crucial for the synthesis of complex molecules in the pharmaceutical and chemical industries.

Biomass Conversion

“5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine” can be derived from biomass, making it an important molecule in the field of green chemistry . Its use in the preparation of terpyridine derivatives from biomass-derived aldehydes represents a sustainable approach to synthesizing valuable chemicals.

Photovoltaic Devices

Due to its structural properties, this compound could be used in the development of photovoltaic devices . The furan derivatives are known for their ability to absorb light, which can be harnessed in solar cells to convert solar energy into electricity.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives can be used to create molecules with potential therapeutic effects . Its ability to bind to various metals can lead to the development of new drugs, particularly in the treatment of diseases where metal ions play a crucial role.

Sensor Technology

The compound’s derivatives can also be applied in sensor technology . Their ability to form complexes with metals can be utilized in sensors to detect the presence of specific ions or molecules, which is vital in environmental monitoring and diagnostics.

Catalytic Hydrogenation

The compound is involved in the catalytic hydrogenation of biomass-derived feedstocks . This process is essential for the production of primary, secondary, and tertiary amines, including N-methylamines, which are key intermediates in the synthesis of various chemicals and pharmaceuticals.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

properties

IUPAC Name

5-(5-methylfuran-2-yl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJIFURWSWKXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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